molecular formula C10H13NO B051393 N-ethyl-3-methylbenzamide CAS No. 26819-07-8

N-ethyl-3-methylbenzamide

Cat. No.: B051393
CAS No.: 26819-07-8
M. Wt: 163.22 g/mol
InChI Key: FPINATACRXASTP-UHFFFAOYSA-N
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Description

Benzamide, N-ethyl-3-methyl- is an organic compound with the molecular formula C10H13NO. It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by an ethyl group and a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that the compound has a significant impact on certain biochemical pathways in insects, making it an effective insect repellent .

Mode of Action

N-ethyl-3-methylbenzamide interacts with its targets by inducing the synthesis of certain proteins. For example, in mosquitoes, it has been shown to increase the synthesis of glutathione S-transferase, a detoxifying enzyme . This interaction leads to changes in the biochemical pathways of the target organisms.

Biochemical Pathways

The compound affects the glutathione S-transferase pathway in mosquitoes. This pathway is involved in the detoxification of harmful substances in the body. By increasing the synthesis of glutathione S-transferase, this compound enhances the detoxification process, which can lead to the repelling of insects .

Pharmacokinetics

This compound exhibits rapid and extensive skin penetration and biodistribution in both humans and animals. Its metabolism and elimination appear to be complete . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It’s important to note that this compound may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an insect repellent. By inducing the synthesis of glutathione S-transferase, it enhances the detoxification process in insects, leading to their repulsion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in the presence of moisture and/or liquid water, certain compounds like MOF-5, which are known to interact with this compound, undergo structural degradation and eventual hydrolysis . This can affect the release rates of this compound, thereby influencing its efficacy .

Future Directions

N,N-Diethyl-3-methylbenzamide (DEET), a similar compound, has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . This suggests potential future directions for the use of Benzamide, N-ethyl-3-methyl- in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-ethyl-3-methyl- can be synthesized through the direct condensation of 3-methylbenzoic acid and N-ethylamine in the presence of a suitable catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, providing high yields and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves catalytic processes. For instance, copper-based metal-organic frameworks have been used to promote oxidative couplings, achieving high conversion rates and yields . These methods are designed to be environmentally and economically sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-ethyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-ethyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a methyl group on the benzene ring makes it versatile for various applications, distinguishing it from other benzamide derivatives .

Properties

IUPAC Name

N-ethyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINATACRXASTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181313
Record name Benzamide, N-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26819-07-8
Record name N-Ethyl-3-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-3-methylbenzamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ETHYL-3-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS5ZM0NO6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What are the primary metabolic pathways of N,N-diethyl-m-toluamide (DEET) in humans, and how is N-ethyl-m-toluamide (ET) involved?

A1: In humans, DEET is primarily metabolized through two main pathways: ring methyl oxidation and N-deethylation. [] ET is a primary metabolite of DEET formed via the N-deethylation pathway. [, , , ] This process is largely catalyzed by cytochrome P450 enzymes, specifically CYP3A4, 3A5, 2A6, and 2C19, with CYP2C19 showing the highest activity for ET formation. []

Q2: What is the significance of the finding that DEET metabolism can be altered by other compounds?

A3: The observation that compounds like CPO can modulate DEET metabolism, specifically impacting ET production, has crucial implications for potential drug interactions. [, ] This highlights the need for further investigation into how co-exposure to DEET and other xenobiotics, particularly those metabolized by the same cytochrome P450 enzymes, could influence their respective metabolic fates and potential for toxicity. []

Q3: How does the route of administration affect the distribution of DEET metabolites, including ET?

A4: Following both intravenous and topical application of DEET in rats, ET and other metabolites are extensively distributed throughout the body. [] While combined application with oxybenzone, a sunscreen agent, enhances the disposition of DEET metabolites in the liver, it doesn’t consistently affect the distribution of oxybenzone metabolites. []

Q4: What is the environmental fate of DEET and its metabolites, including ET?

A6: While the provided abstracts do not delve into the specifics of ET’s environmental fate, one study mentions the biodegradation of DEET by fungi. [] This suggests that similar microbial breakdown pathways could be involved in the degradation of ET in the environment. Further research is needed to fully understand the persistence, bioaccumulation potential, and ecotoxicological effects of ET.

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